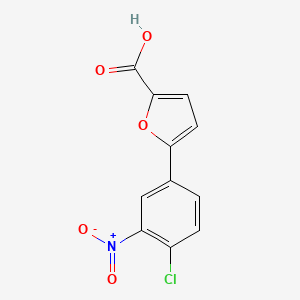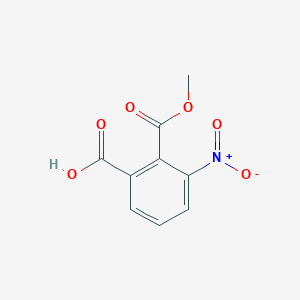![molecular formula C7H7N3 B1615428 3-甲基-[1,2,3]三唑并[1,5-a]吡啶 CAS No. 54856-82-5](/img/structure/B1615428.png)
3-甲基-[1,2,3]三唑并[1,5-a]吡啶
描述
3-Methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring
科学研究应用
3-Methyl-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
作用机制
Target of Action
3-Methyl-[1,2,3]triazolo[1,5-a]pyridine has been found to exhibit significant leishmanicidal activity . The primary targets of this compound are the parasites Leishmania infantum, Leishmania braziliensis, and Leishmania donovani . These parasites are responsible for causing leishmaniasis, a group of diseases that present in three main clinical forms: cutaneous, mucocutaneous, and visceral leishmaniasis .
Mode of Action
The compound interacts with its targets by inhibiting the Fe-SOD (Iron Superoxide Dismutase) in the three parasite species . Fe-SOD is an enzyme that protects the parasite from oxidative stress, and its inhibition leads to substantial cytoplasmic alterations .
Biochemical Pathways
The compound affects the glucose metabolism in the parasites . The changes in the excretion product profiles of parasites treated with the compound were consistent with substantial cytoplasmic alterations . This suggests that the compound may disrupt the energy production pathways of the parasites, leading to their death.
Pharmacokinetics
The importance of water solubility in drug action has been noted . Non-charged triazolopyridines can be transformed into charged analogues to increase the degree of water solubility , which could potentially improve the bioavailability of the compound.
Result of Action
The compound exhibits significant leishmanicidal activity . Five of the tested compounds showed selectivity indexes higher than those of the reference drug Glucantime for the three Leishmania species . Moreover, the data on infection rate and on amastigotes showed that these compounds are the most active against the three Leishmania species .
生化分析
Biochemical Properties
3-Methyl-[1,2,3]triazolo[1,5-a]pyridine has been used as a precursor of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles . It has also been tested as chemosensors for metal ions .
Cellular Effects
Related triazolopyridine compounds have shown significant leishmanicidal activity .
Molecular Mechanism
This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, eco-friendly method yields the target compound through a tandem reaction mechanism .
Industrial Production Methods: Industrial production of 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine may involve similar synthetic routes but on a larger scale. The use of microwave-mediated reactions can be advantageous due to their efficiency and reduced reaction times. Additionally, the scalability of these reactions makes them suitable for industrial applications .
化学反应分析
Types of Reactions: 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The triazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like halogens and nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyridines .
相似化合物的比较
- [1,2,3]Triazolo[4,5-b]pyridine
- [1,2,3]Triazolo[4,5-c]pyridine
- [1,2,3]Triazolo[4,5-d]pyrimidine
- [1,2,3]Triazolo[4,5-d]pyridazine
Uniqueness: 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine is unique due to its specific fused ring structure and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other triazolopyridines.
属性
IUPAC Name |
3-methyltriazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-7-4-2-3-5-10(7)9-8-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJSJMKCXGDLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CN2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312591 | |
| Record name | 3-Methyl[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54856-82-5 | |
| Record name | 54856-82-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-Dichlorobicyclo[3.1.0]hexane](/img/structure/B1615345.png)
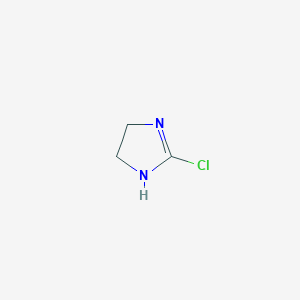
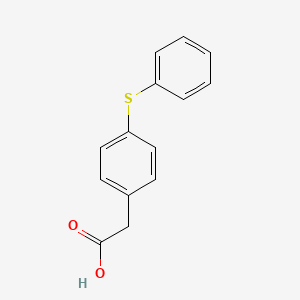
![{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene](/img/structure/B1615350.png)
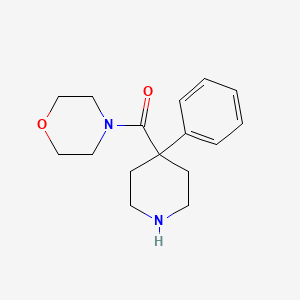
![Bicyclo[2.2.1]heptan-1-amine](/img/structure/B1615353.png)
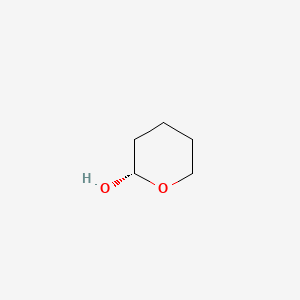
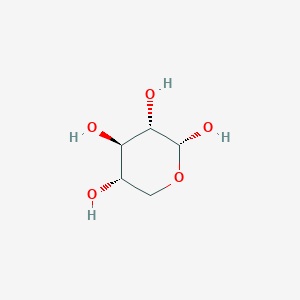
![2,2,8-trimethyltricyclo[6.2.2.01,6]dodec-5-ene](/img/structure/B1615356.png)
![3-Ethyl-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1615360.png)


